molecular formula C12H14N4O B2912041 1,3-dimethyl-N-(6-methylpyridin-2-yl)-1H-pyrazole-5-carboxamide CAS No. 1371744-96-5

1,3-dimethyl-N-(6-methylpyridin-2-yl)-1H-pyrazole-5-carboxamide

Cat. No.: B2912041
CAS No.: 1371744-96-5
M. Wt: 230.271
InChI Key: VDMIEQJXYZVMFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dimethyl-N-(6-methylpyridin-2-yl)-1H-pyrazole-5-carboxamide is a chemical compound characterized by its unique molecular structure, which includes a pyrazole ring substituted with methyl groups and a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,3-dimethyl-N-(6-methylpyridin-2-yl)-1H-pyrazole-5-carboxamide typically involves the reaction of 1,3-dimethyl-1H-pyrazole-5-carboxylic acid with 6-methylpyridin-2-amine under specific conditions. The reaction is often carried out in the presence of coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) to facilitate the formation of the amide bond.

Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow chemistry techniques, which offer advantages in terms of efficiency and scalability. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 1,3-Dimethyl-N-(6-methylpyridin-2-yl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be employed to modify the pyrazole ring.

  • Substitution: Substitution reactions can introduce different substituents at various positions on the pyrazole ring.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents such as KMnO4 (Potassium permanganate) or CrO3 (Chromium trioxide).

  • Reduction reactions might involve LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).

  • Substitution reactions can be facilitated by using halogenating agents like Br2 (Bromine) or I2 (Iodine).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs of the original compound.

Scientific Research Applications

1,3-Dimethyl-N-(6-methylpyridin-2-yl)-1H-pyrazole-5-carboxamide has several scientific research applications:

  • Chemistry: The compound is used as a building block in organic synthesis and as a ligand in coordination chemistry.

  • Biology: It has been studied for its potential biological activity, including antimicrobial and antifungal properties.

  • Medicine: The compound is being investigated for its therapeutic potential in treating various diseases, such as cancer and inflammatory disorders.

  • Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which 1,3-dimethyl-N-(6-methylpyridin-2-yl)-1H-pyrazole-5-carboxamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1,3-Dimethyl-N-(6-methylpyridin-2-yl)-1H-pyrazole-5-carboxamide is unique in its structure and properties compared to similar compounds. Some similar compounds include:

  • 1,3-Dimethyl-N-(pyridin-2-yl)-1H-pyrazole-5-carboxamide: This compound lacks the methyl group on the pyridine ring.

  • 1,3-Dimethyl-N-(6-methylpyridin-2-yl)-1H-pyrazole-4-carboxamide: The carboxamide group is attached to a different position on the pyrazole ring.

  • 1,3-Dimethyl-N-(6-methylpyridin-2-yl)-1H-pyrazole-3-carboxamide: The carboxamide group is attached to yet another position on the pyrazole ring.

These compounds differ in their chemical and biological properties, highlighting the uniqueness of this compound.

Properties

IUPAC Name

2,5-dimethyl-N-(6-methylpyridin-2-yl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O/c1-8-5-4-6-11(13-8)14-12(17)10-7-9(2)15-16(10)3/h4-7H,1-3H3,(H,13,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDMIEQJXYZVMFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C2=CC(=NN2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.